![molecular formula C17H17FN4O2S B12036874 3-(3,4-dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 577791-50-5](/img/structure/B12036874.png)
3-(3,4-dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
SALOR-INT L410160-1EA, also known by its chemical identifier 577791-50-5, is a compound with the molecular formula C17H17FN4O2S. It contains 44 bonds, including 27 non-hydrogen bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 ether groups (aromatic), 1 sulfide group, and 1 triazole group .
Preparation Methods
The preparation of SALOR-INT L410160-1EA involves several synthetic routes and reaction conditions. One common method is the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SALOR-INT L410160-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
SALOR-INT L410160-1EA has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of SALOR-INT L410160-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
SALOR-INT L410160-1EA can be compared with other similar compounds, such as SALOR-INT L414360-1EA (CAS 577790-97-7) and SALOR-INT L415154-1EA (CAS 577788-98-8). These compounds share similar structural features and chemical properties but may differ in their specific functional groups and biological activities.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O2S, with a molecular weight of approximately 351.39 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl group and a fluorobenzyl sulfanyl moiety, which are critical for its biological activity.
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Anticancer Activity :
- Research indicates that triazole derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the triazole ring is crucial for this activity as it interacts with cellular targets involved in cancer progression.
- A study highlighted that compounds similar to this compound demonstrated dual anticancer activity by targeting angiogenesis and tumor growth through specific signaling pathways .
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Anti-inflammatory Properties :
- The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity :
In Vitro Studies
In vitro studies have assessed the efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating moderate to high potency.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
A549 | 25 | Inhibition of DNA synthesis |
In Vivo Studies
Animal models have further demonstrated the anticancer efficacy of this compound:
- Xenograft Models : In mice bearing xenografts of human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Survival Rates : Increased survival rates were observed in treated mice, suggesting potential for therapeutic application.
Case Studies
- Case Study on Breast Cancer :
- Case Study on Fungal Infections :
Properties
CAS No. |
577791-50-5 |
---|---|
Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(22(16)19)25-10-11-3-6-13(18)7-4-11/h3-9H,10,19H2,1-2H3 |
InChI Key |
AHABQYGASYHCIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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